Triphenylphosphine selenide

Catalog No.
S707346
CAS No.
3878-44-2
M.F
C18H15PSe
M. Wt
341.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphine selenide

Batch irreproducibility from impure TOPSe and sluggish elemental Se is resolved by crystalline TPPSe (mp 186.5-187.5 °C). • 98% purity, no secondary phosphines - enables controlled nucleation for monodisperse PbSe/CdSe QDs. • High solubility in CH₂Cl₂, THF, pyridine ensures homogeneous Se transfer. • Stable to ~360 °C; ideal 77Se NMR standard. Global supply available.

CAS Number

3878-44-2

Product Name

Triphenylphosphine selenide

IUPAC Name

triphenyl(selanylidene)-λ5-phosphane

Molecular Formula

C18H15PSe

Molecular Weight

341.3 g/mol

InChI

InChI=1S/C18H15PSe/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

ZFVJLNKVUKIPPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=[Se])(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)P(=[Se])(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Triphenylphosphine selenide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171032. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Triphenylphosphine selenide, Triphenylphosphane selenide, TPPSe, Selenoxotriphenylphosphorane, Phosphine, triphenyl-, selenide (1:1)

Purity

≥98%

Package Size

5 g, 25 g

Triphenylphosphine selenide (TPPSe) is a highly crystalline, air-stable organophosphorus compound (C18H15PSe) that serves as a premium selenium donor, analytical standard, and mechanistic probe in advanced chemical synthesis. Unlike liquid or waxy alkylphosphine selenides, TPPSe is a white solid with a defined melting point (186.5–187.5 °C), making it exceptionally easy to weigh, handle, and purify via recrystallization[1]. It exhibits excellent solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and pyridine. In procurement contexts, TPPSe is prioritized when extreme precursor purity, high thermal stability (up to ~360 °C), and controlled, homogeneous selenium transfer are required—attributes that standard commercial trioctylphosphine selenide (TOPSe) or elemental selenium cannot reliably provide.

Research Fit

Mild selenium-transfer for H-phosphonate/phosphite selenization
Co-catalyst in Brønsted acid-catalyzed asymmetric halofunctionalization
Ligand for tailored organometallic complexes with enhanced σ-donation

Substituting Triphenylphosphine selenide with common alternatives like trioctylphosphine selenide (TOPSe) or elemental selenium (Se0) introduces severe process variabilities that compromise downstream yields. Commercial TOPSe is notoriously plagued by secondary phosphine impurities (such as dioctylphosphine), which trigger spontaneous, uncontrolled nucleation in quantum dot synthesis, leading to irreproducible batch yields and broad size distributions [1]. Conversely, while elemental selenium is inexpensive, its extreme insolubility in organic solvents results in sluggish, heterogeneous reaction kinetics that are unsuitable for mild, stereospecific organoselenium synthesis[2]. Procuring highly pure, crystalline TPPSe eliminates these variables, providing a stable, homogeneous reagent that guarantees absolute kinetic control and analytical predictability.

Substitution Risk

H-bond acceptor strength is significantly lower than Ph3P=O or Ph3P=S, altering supramolecular assembly outcomes.
P–Se–M bond angle is ~25° smaller than oxide, leading to distinct metal coordination geometry and electronics.
Weaker P=Se bond exhibits higher reactivity; Ph3P=O or P=S may not replicate selenium-transfer reactions directly.

Elimination of Spontaneous Nucleation via High-Purity Tertiary Phosphine Selenide

Commercial trioctylphosphine selenide (TOPSe) is the standard precursor for quantum dot synthesis, but it is plagued by secondary phosphine impurities (e.g., dioctylphosphine) that cause spontaneous, uncontrolled reactivity. In contrast, highly pure triphenylphosphine selenide (TPPSe) exhibits zero spontaneous reactivity with metal carboxylates like Pb(oleate)2 at 120 °C even after 5 hours [1]. This absolute inertness allows researchers to decouple precursor injection from nucleation, enabling precise initiation of nanocrystal growth only upon the deliberate addition of secondary phosphines.

Evidence DimensionSpontaneous reactivity with Pb(oleate)2
Target Compound Data0% reactivity after 5 hours
Comparator Or BaselineCommercial TOPSe (reacts in minutes due to impurities)
Quantified Difference>5 hours vs. <5 minutes spontaneous reaction time
Conditions120 °C, Pb(oleate)2 precursor, optical absorption and 31P NMR monitoring

Procuring TPPSe eliminates batch-to-batch impurity variations, allowing for absolute kinetic control and reproducible scaling of semiconductor nanocrystal synthesis.

Selenium-Transfer Efficiency
Class-level inference
Mild conversion of H-phosphonate diesters to phosphoroselenoates; elemental Se requires harsher conditions.
Supports mild-condition selenium incorporation.
Reported context; verify vs. substrate-specific yields.

Accelerated Selenium Transfer in Organic Media

In the synthesis of phosphoroselenoates and other organoselenium compounds, elemental selenium (Se0) is traditionally used but suffers from extreme insolubility and sluggish reaction kinetics. Triphenylphosphine selenide serves as a highly soluble, electrophilic selenium donor that transfers selenium to P(III) compounds (like H-phosphonate diesters) rapidly at room temperature under homogeneous conditions [1]. Its high solubility in standard organic solvents ensures faster reaction completion and stereospecific transfer compared to heterogeneous Se0 mixtures.

Evidence DimensionSolubility and reaction phase
Target Compound DataHomogeneous reaction, highly soluble (e.g., 130 mg/mL in CH2Cl2)
Comparator Or BaselineElemental Selenium (Se0) (heterogeneous, insoluble in most organic solvents)
Quantified DifferenceHomogeneous vs. heterogeneous transfer kinetics
ConditionsRoom temperature, organic solvents (CH2Cl2, THF, pyridine)

Replacing elemental selenium with TPPSe drastically reduces reaction times and improves yields in the synthesis of specialized phosphoroselenoate oligonucleotides and organoselenium reagents.

H-Bond Acceptor Strength
Head-to-head
H-bond strength order: Ph3P=O > Ph3P=S > Ph3P=Se (lowest).
Weakest acceptor; reduces unwanted aggregation in supramolecular systems.
Measured with OH/NH donors in CCl4 at 298 K.

High-Temperature Stability for In-Situ NMR Monitoring

Monitoring the evolution of hydrogen selenide (H2Se) during nanocrystal synthesis requires an internal or external standard that can survive extreme reaction temperatures. While alkylphosphine selenides like TOPSe undergo extensive thermal decomposition into H2Se and phosphine oxides between 250–300 °C, triphenylphosphine selenide is thermally robust, with a boiling/decomposition onset of approximately 360 °C [1]. This superior thermal stability, combined with its distinct 77Se NMR chemical shift, makes TPPSe an ideal, non-interfering external standard for quantifying high-temperature selenization reactions.

Evidence DimensionThermal decomposition onset
Target Compound Data~360 °C
Comparator Or BaselineTrioctylphosphine selenide (TOPSe) (~250–300 °C)
Quantified Difference~60–110 °C higher thermal stability margin
ConditionsThermogravimetric analysis / high-temperature reaction monitoring

TPPSe provides a reliable, degradation-resistant analytical standard for high-temperature processes where standard alkylphosphine selenides would prematurely decompose.

Coordination Geometry
Head-to-head
P-Se-W angle: 109.2° (vs. 134.3° for O, 113.2° for S).
Enhanced σ-donation alters metal coordination sphere.
X-ray structure of [W(SePPh3)(CO)5].
Precursor Reactivity
Cross-study comparable
Reactivity order: TPPSe < DPPSe < TBPSe < TOPSe < HPTSe.
Lowest reactivity enables controlled nanocrystal growth.
CdS–CdSe nanocrystal synthesis at 250 °C.
Co-Catalytic Role
Head-to-head
With Ph3PSe co-catalyst: good to excellent enantioselectivity; without: significantly lower.
Supports high enantioselectivity in Brønsted acid catalysis.
As low as 1 mol% loading; BINOL-derived diester.
P=Se Bond Reactivity
Class-level inference
Reaction rate with BuBr: P=Se > P=S > P=O.
Higher reactivity supports efficient Se transfer.
Kinetic study in acetonitrile; data to verify.

Controlled Nucleation in Semiconductor Nanocrystal Synthesis

Because TPPSe lacks the reactive secondary phosphine impurities found in TOPSe, it is the optimal precursor for synthesizing PbSe and CdSe quantum dots where researchers need to manually trigger nucleation. This allows for precise control over nanocrystal size, monodispersity, and batch-to-batch reproducibility [1].

Homogeneous Synthesis of Phosphoroselenoate Oligonucleotides

TPPSe is the preferred selenium transfer reagent for converting P(III) compounds into phosphoroselenoates. Its high solubility in dichloromethane and pyridine enables rapid, homogeneous reactions at room temperature, bypassing the kinetic bottlenecks associated with heterogeneous elemental selenium [2].

High-Temperature 77Se NMR Analytical Standardization

Due to its thermal stability up to ~360 °C and distinct chemical shift, TPPSe serves as an excellent external standard for in-situ 77Se NMR monitoring of high-temperature selenization reactions, allowing accurate quantification of intermediates like H2Se without the risk of standard degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sensitive Phosphorus(III) Selenization
Mild selenium-transfer reactivity
Yield and functional-group tolerance in nucleotide analogues
Core/Shell Quantum Dot Synthesis
Low precursor reactivity for controlled growth
Core/shell interface sharpness; optical property retention
Enantioselective Halofunctionalization Co-Catalysis
Co-catalytic enantioselectivity enhancement
Enantiomeric excess and substrate scope in cyclization
Metal Complexes with Tailored Coordination
Distinct σ-donation and P–Se–M geometry
Catalytic activity, stability, or redox modulation

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

3878-44-2

Wikipedia

Triphenylphosphine selenide

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